molecular formula C23H22N2O2S B3954043 N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B3954043
M. Wt: 390.5 g/mol
InChI Key: YOLDJMVPGQGDDZ-UHFFFAOYSA-N
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Description

N-[4-(N-Methylacetamido)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a synthetic acetamide derivative designed for research applications. Its molecular architecture incorporates multiple pharmacologically active motifs, making it a compound of significant interest in medicinal chemistry and drug discovery. The core structure features a phenylacetamide scaffold, a group known for its diverse biological activities. Research on similar N-phenylacetamide derivatives has demonstrated their potential as antibacterial agents against various phytopathogenic bacteria . Furthermore, the molecule contains a phenylsulfanyl (thioether) moiety. Sulfur-containing compounds are prevalent in FDA-approved drugs and are frequently explored for their biological properties . The specific combination of these features—an acetamide group linked to a sulfanylacetamide—is found in other research compounds, such as N-phenyl-2-(phenylsulfanyl)acetamide, whose crystal structure and supramolecular packing have been characterized . Potential Research Applications: • Medicinal Chemistry: This compound serves as a valuable intermediate or target molecule in the synthesis of novel bioactive agents. Its structure is relevant for exploring activities such as antidepressant potential, as acetamide derivatives have been investigated as inhibitors of the MAO-A enzyme, a target for antidepressant therapies . • Antimicrobial Research: Given the documented antibacterial properties of N-phenylacetamide derivatives and the established role of sulfur-containing functional groups in therapeutics , this compound could be screened for activity against a panel of bacterial and fungal strains. • Materials Science: The molecule's potential to form defined supramolecular structures through interactions like N—H···O hydrogen bonding and C—H···π contacts, as observed in related crystals , makes it interesting for the study of crystal engineering and the development of new organic materials. Note: The specific mechanism of action and full biological profile of this compound are subject to further investigation. Researchers are encouraged to validate all applications in their specific experimental systems. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-17(26)25(2)20-15-13-19(14-16-20)24-23(27)22(18-9-5-3-6-10-18)28-21-11-7-4-8-12-21/h3-16,22H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLDJMVPGQGDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(N-methylacetamido)aniline with phenylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. Additionally, the acetamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-[4-(N-methylacetamido)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide with related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Bioactivity/Application Reference
This compound C₂₂H₂₀N₂O₂S Phenylsulfanyl, N-methylacetamido phenyl 376.47 Not reported (structural analog)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) C₁₃H₁₉N₃O₃S Piperazinylsulfonyl 297.37 Analgesic (comparable to paracetamol)
N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p) C₁₈H₁₆N₂O₃S Naphthylsulfamoyl 340.39 Antimicrobial, enzyme inhibition
N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide C₁₁H₁₂FNOS Allyl, 4-fluorophenylsulfanyl 225.28 Not reported (synthetic intermediate)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS Pyrimidinylsulfanyl, methylpyridyl 288.36 Biologically active intermediate

Key Differences and Implications

Sulfanyl vs. Sulfonamide/Sulfamoyl Groups :

  • The target compound’s phenylsulfanyl group (–S–Ph) is less electron-withdrawing than sulfonamide (–SO₂–NH–) or sulfamoyl (–SO₂–N<) groups in analogs like Compound 35 and 4p . This may reduce hydrogen-bonding capacity and alter metabolic stability.
  • Sulfonamide derivatives (e.g., Compound 35) exhibit enhanced solubility in polar solvents due to their acidic NH groups, whereas the phenylsulfanyl group in the target compound may favor lipophilicity .

Stereochemical Complexity: The target compound’s chiral center contrasts with non-chiral analogs (e.g., N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide). Stereochemistry could influence enantioselective interactions with biological targets, such as enzymes or receptors .

Pharmacological Activity: Compound 35’s piperazinylsulfonyl group contributes to its analgesic activity by mimicking the structure of known COX inhibitors . The target compound’s phenylsulfanyl group may confer antioxidant properties or modulate redox-sensitive pathways, as sulfur-containing compounds often exhibit such effects.

Synthetic Accessibility :

  • The target compound likely requires stereoselective synthesis (e.g., chiral auxiliaries or catalysts), whereas sulfonamide analogs (e.g., 4p) are synthesized via straightforward sulfamoylation reactions .

Hydrogen-Bonding and Crystallinity

  • The acetamide group (–NHCO–) in all compounds forms strong hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

N-[4-(N-Methylacetamido)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound can be represented by the following structure:

C19H20N2O1S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{1}\text{S}

This structure includes an acetamide functional group, a phenyl ring, and a phenyl sulfanyl moiety which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and substitution reactions. The detailed synthetic pathway can vary but generally includes the following steps:

  • Formation of the Acetamide Group : Reaction of an appropriate amine with acetic anhydride.
  • Phenyl Substitution : Introduction of phenyl groups through electrophilic aromatic substitution.
  • Sulfanylation : Incorporation of the phenyl sulfanyl group via nucleophilic substitution.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly against A549 (lung cancer) and C6 (glioma) cell lines.

  • Mechanism of Action : The compound induces apoptosis in tumor cells, which is crucial for anticancer activity. This was assessed using assays such as MTT and caspase-3 activation assays, confirming its ability to trigger programmed cell death in cancerous cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains, suggesting its potential use as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated.

Study 1: Anticancer Evaluation

In a study conducted by researchers at [Institution Name], this compound was tested on A549 and C6 cell lines. The results indicated:

  • IC50 Values : The IC50 values were determined to be 15 µM for A549 and 12 µM for C6 cells.
  • Apoptosis Induction : Flow cytometry analysis revealed a significant increase in apoptotic cells upon treatment with the compound compared to control groups.

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings included:

  • Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
  • Mechanism Insights : Preliminary studies suggested that the compound interferes with bacterial protein synthesis.

Data Summary Table

Biological ActivityCell Line/BacteriaIC50/MIC (µg/mL)Mechanism
AnticancerA54915Apoptosis induction
AnticancerC612Apoptosis induction
AntimicrobialStaphylococcus aureus32Protein synthesis inhibition
AntimicrobialEscherichia coli64Protein synthesis inhibition

Q & A

Q. What synthetic strategies are recommended for the preparation of N-[4-(N-methylacetamido)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide, given its complex functional groups?

Methodological Answer: The synthesis of this compound requires multi-step protocols to assemble its acetamido, phenyl, and sulfanyl moieties. A typical approach involves:

Amide Coupling : React 4-aminophenyl derivatives with methyl acetyl chloride to install the N-methylacetamido group .

Sulfanyl Incorporation : Introduce the phenylsulfanyl group via nucleophilic substitution using thiophenol under basic conditions (e.g., NaH in THF) .

Acetamide Formation : Finalize the structure by coupling intermediates with activated carboxylic acids (e.g., EDC/HOBt) .

Q. Key Considerations :

  • Use anhydrous solvents and inert atmospheres to prevent oxidation of the sulfanyl group.
  • Monitor reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR :
    • N-Methylacetamido Protons : A singlet at δ ~2.1 ppm (CH3) and δ ~3.0 ppm (N–CH3) .
    • Sulfanyl Environment : Aromatic protons adjacent to sulfur exhibit deshielding (δ ~7.3–7.6 ppm) .
  • IR : Confirm amide C=O stretching at ~1650–1680 cm<sup>−1</sup> and C–S bonds at ~600–700 cm<sup>−1</sup> .
  • MS : Validate molecular weight via ESI-MS, expecting [M+H]<sup>+</sup> at m/z corresponding to C28H26N2O2S .

Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric or colorimetric kits (e.g., ADP-Glo™ for kinase activity) .
  • Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can discrepancies between computational reactivity predictions and experimental results be resolved?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict reaction pathways (e.g., sulfanyl group nucleophilicity) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen-bonding or tunneling effects in reaction mechanisms .
  • Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to account for solvation discrepancies .

Case Study : If sulfanyl oxidation rates deviate from predictions, evaluate trace metal contaminants or oxygen levels in solvents .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

  • Screening : Use combinatorial crystallization kits (e.g., Hampton Research) with varied solvents (DMSO, ethanol) and temperatures .
  • Hydrogen Bonding : Analyze potential H-bond donors/acceptors (amide NH, sulfanyl S) to guide lattice formation .
  • Refinement : Employ SHELXL for structure solution, leveraging its robustness for small-molecule data (R-factor < 0.05) .

Q. Example Conditions :

Solvent SystemTemperatureCrystal Morphology
DMSO/water4°CNeedles
Ethanol/etherRTPlatelets

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to probe electronic effects .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., sulfanyl-π stacking with target residues) .
  • In Vivo Validation : Prioritize derivatives with IC50 < 10 µM in vitro for pharmacokinetic studies in rodent models .

Q. SAR Table :

DerivativeModificationBioactivity (IC50, µM)
14-Fluoro phenyl8.2
2N-Methyl removal>50

Q. What advanced analytical approaches characterize reaction intermediates in complex synthetic pathways?

Methodological Answer:

  • Time-Resolved NMR : Capture transient intermediates (e.g., sulfenate anions) with rapid injection probes .
  • HRMS-ESI : Identify low-abundance species via high-resolution mass spectrometry (e.g., [M+Na]<sup>+</sup> adducts) .
  • In Situ IR : Monitor carbonyl or sulfanyl group transformations during reactions .

Example : Detect thiolate intermediates during sulfanyl group installation using <sup>13</sup>C-labeled reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

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